[1-(2-Amino-ethyl)-pyrrolidin-3-ylmethyl]-methyl-carbamic acid tert-butyl ester
Description
Properties
IUPAC Name |
tert-butyl N-[[1-(2-aminoethyl)pyrrolidin-3-yl]methyl]-N-methylcarbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H27N3O2/c1-13(2,3)18-12(17)15(4)9-11-5-7-16(10-11)8-6-14/h11H,5-10,14H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSVBHMSPESVQRN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)CC1CCN(C1)CCN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H27N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pyrrolidine Backbone Formation
The pyrrolidine ring is synthesized via cyclization reactions or derivatization of commercially available pyrrolidine precursors. For example, reductive amination of γ-keto amines or cycloaddition reactions using azides and alkenes are common. A key intermediate, 3-(aminomethyl)pyrrolidine, is often generated through these methods and further functionalized.
Aminoethyl Side Chain Incorporation
The aminoethyl group (-CH2CH2NH2) is introduced via alkylation or Mitsunobu reactions . In one protocol, pyrrolidine-3-methanol is reacted with 2-bromoethylamine hydrobromide in the presence of a base such as potassium carbonate, yielding 1-(2-aminoethyl)pyrrolidin-3-ylmethanol.
Boc Protection of the Amine Group
The primary amine is protected using di-tert-butyl dicarbonate (Boc anhydride) under mildly basic conditions (e.g., sodium bicarbonate in tetrahydrofuran/water). This step ensures selectivity in subsequent reactions.
Detailed Synthetic Protocols
Method A: Multi-Step Synthesis via Reductive Amination and Boc Protection
Step 1: Synthesis of 1-(2-Aminoethyl)pyrrolidin-3-ylmethanol
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Reagents : Pyrrolidin-3-ylmethanol, 2-bromoethylamine hydrobromide, K2CO3, acetonitrile.
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Conditions : Reflux at 80°C for 12 hours.
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Yield : ~75% after column chromatography (silica gel, CH2Cl2/MeOH 9:1).
Step 2: Boc Protection
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Reagents : 1-(2-Aminoethyl)pyrrolidin-3-ylmethanol, Boc anhydride, NaHCO3, THF/H2O.
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Conditions : Stir at 25°C for 6 hours.
Step 3: Methylation of the Hydroxyl Group
Method B: Catalytic Hydrogenation for Deprotection
In cases where a benzyl-protected intermediate is used, hydrogenolysis with Pd/C (10%) and ammonium formate in methanol/water under reflux achieves deprotection:
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Reagents : Benzyl-protected precursor, Pd/C (10%), ammonium formate, MeOH/H2O.
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Conditions : Reflux for 5 hours.
Optimization of Reaction Conditions
Solvent and Temperature Effects
Catalytic Systems
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Pd/C is preferred for hydrogenolysis due to high efficiency and low catalyst loading (3–5 wt%).
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TosOH (p-toluenesulfonic acid) accelerates imine formation in cyclization reactions.
Comparative Analysis of Synthetic Routes
| Method | Key Steps | Yield | Advantages | Limitations |
|---|---|---|---|---|
| A | Reductive amination → Boc → Methylation | 75–85% | High selectivity, modular | Multi-step, moderate yields |
| B | Hydrogenolysis of benzyl groups | 100% | Quantitative deprotection, simple workup | Requires benzyl intermediates |
Challenges and Troubleshooting
Chemical Reactions Analysis
Types of Reactions
[1-(2-Amino-ethyl)-pyrrolidin-3-ylmethyl]-methyl-carbamic acid tert-butyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce primary or secondary amines.
Scientific Research Applications
Medicinal Chemistry
This compound has been investigated for its potential role as a pharmaceutical agent. Its structure suggests that it may interact with biological systems in ways that can be harnessed for therapeutic purposes.
Case Study: Neuroprotective Effects
A study explored the neuroprotective properties of pyrrolidine derivatives, including [1-(2-Amino-ethyl)-pyrrolidin-3-ylmethyl]-methyl-carbamic acid tert-butyl ester. The results indicated that these compounds could inhibit apoptosis in neuronal cells, suggesting a potential application in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Enzyme Inhibition
Research has shown that this compound can act as an inhibitor for specific enzymes involved in metabolic pathways.
Data Table: Enzyme Inhibition Studies
| Enzyme Target | Inhibition Type | IC₅₀ (µM) | Reference |
|---|---|---|---|
| Acetylcholinesterase | Competitive | 12.5 | |
| Butyrylcholinesterase | Non-competitive | 15.0 |
These findings highlight its potential use in developing treatments for conditions like myasthenia gravis or other cholinergic dysfunctions.
Anticancer Research
The compound has also been evaluated for its anticancer properties. Preliminary studies suggest that it may exhibit cytotoxic effects against various cancer cell lines.
Case Study: Cytotoxicity Assays
In vitro assays demonstrated that this compound significantly reduced cell viability in breast and lung cancer cell lines, with IC₅₀ values of 10 µM and 8 µM, respectively . This positions the compound as a candidate for further development in anticancer therapies.
Drug Delivery Systems
The stability and solubility of this compound make it a suitable candidate for use in drug delivery systems, particularly in formulating prodrugs that enhance bioavailability.
Data Table: Formulation Characteristics
| Formulation Type | Solubility (mg/mL) | Stability (Months) | Reference |
|---|---|---|---|
| Liposomal Formulation | 25 | 6 | |
| Nanoparticle System | 30 | 12 |
These characteristics are crucial for developing effective delivery methods for therapeutic agents.
Mechanism of Action
The mechanism of action of [1-(2-Amino-ethyl)-pyrrolidin-3-ylmethyl]-methyl-carbamic acid tert-butyl ester involves its interaction with molecular targets such as enzymes or receptors. The compound’s aminoethyl group can form hydrogen bonds or electrostatic interactions with active sites, modulating the activity of the target molecule. The pyrrolidine ring provides structural stability, while the tert-butyl ester moiety influences the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
Table 1 highlights structural differences between the target compound and analogous tert-butyl carbamates.
Physical and Chemical Properties
Table 2 compares predicted or experimental properties of selected compounds.
Stability and Reactivity
- tert-Butyl Carbamate Protection : All compounds share stability under basic conditions but are cleaved by acids (e.g., TFA) to release free amines .
- Steric and Stereochemical Effects : Ethyl vs. methyl substitutions (e.g., 1354003-22-7 ) alter steric hindrance, while stereochemistry (R vs. S) impacts binding to chiral targets .
Biological Activity
The compound [1-(2-Amino-ethyl)-pyrrolidin-3-ylmethyl]-methyl-carbamic acid tert-butyl ester, also known by its CAS number 1540928-69-5, is a pyrrolidine derivative that has garnered attention for its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and therapeutic applications based on recent research findings.
Chemical Structure
The chemical structure of the compound is represented as follows:
This structure features a pyrrolidine ring, which is known to play a significant role in biological activity due to its ability to interact with various biological targets.
Research indicates that compounds with similar structures can exhibit diverse biological activities, including:
- Inhibition of Enzymes : Many pyrrolidine derivatives act as inhibitors of key enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial in neurodegenerative diseases like Alzheimer's .
- Anticancer Properties : Some studies suggest that these compounds may induce apoptosis in cancer cells and inhibit tumor growth through various pathways, including the inhibition of NF-κB signaling .
- Antimicrobial Activity : Pyrrolidine derivatives have shown effectiveness against various bacterial strains, indicating potential use as antimicrobial agents .
Biological Activity Data
The following table summarizes the biological activities reported for this compound and related compounds:
Case Studies
- Neuroprotective Effects : A study demonstrated that a related pyrrolidine compound improved cognitive function in mice models of Alzheimer's disease by inhibiting AChE and BuChE activity, leading to increased acetylcholine levels in the brain .
- Anticancer Activity : In vitro studies showed that derivatives similar to this compound exhibited significant cytotoxicity against cancer cell lines, outperforming traditional chemotherapeutics in certain assays .
- Antimicrobial Efficacy : A recent investigation highlighted the effectiveness of pyrrolidine derivatives against multi-drug resistant strains of bacteria such as MRSA and E. coli, suggesting their potential role in treating infections where conventional antibiotics fail .
Q & A
Q. What are the established synthetic routes for [compound], and how can reaction conditions be optimized for scalability?
The synthesis typically involves:
- Step 1: Activation of 3-methylpyrrolidine-1-carboxylic acid with thionyl chloride to form the acid chloride.
- Step 2: Esterification with tert-butyl alcohol in the presence of triethylamine to yield the tert-butyl ester .
For optimization, variables such as temperature (0–20°C), solvent (dichloromethane), and catalysts (e.g., DMAP) can be systematically adjusted. Scalability requires solvent recovery strategies and stepwise purification via column chromatography .
Q. Which analytical techniques are most effective for characterizing [compound], particularly regarding stereochemical integrity?
- NMR Spectroscopy: 1H/13C NMR to confirm molecular structure and substituent positions.
- Mass Spectrometry (MS): High-resolution MS for molecular weight validation.
- X-ray Crystallography: Resolves stereochemistry (e.g., chiral centers in pyrrolidine rings) .
- Chiral HPLC: Ensures enantiopurity by separating stereoisomers .
Q. What purification methods are recommended for [compound] to achieve high purity in academic research settings?
- Column Chromatography: Silica gel with gradient elution (ethyl acetate/hexane).
- Recrystallization: Ethanol/water mixtures for crystalline purity.
- TLC Monitoring: Ensures fraction collection accuracy .
Advanced Research Questions
Q. How can Design of Experiments (DoE) methodologies be applied to optimize the synthesis of [compound] while minimizing experimental iterations?
- Factorial Designs: Test variables (temperature, catalyst concentration) to identify critical factors.
- Response Surface Methodology (RSM): Model interactions between variables (e.g., reaction time vs. yield).
- Example: A study reduced experimental runs by 40% using DoE to optimize esterification conditions .
Q. What strategies address stereochemical challenges in synthesizing [compound], especially when introducing chiral centers?
Q. How can computational chemistry tools be integrated with experimental data to predict and refine synthetic pathways for [compound]?
- Quantum Chemical Calculations: Simulate reaction pathways (e.g., transition states for esterification).
- Machine Learning Models: Predict optimal conditions using historical reaction data.
- Example: ICReDD’s approach combines computational predictions with experimental validation, reducing development time by 50% .
Q. When encountering contradictory data in literature regarding reaction yields, how should researchers systematically analyze and resolve these discrepancies?
Q. What safety protocols are critical when handling intermediates in [compound] synthesis, especially concerning lachrymators or irritants?
- PPE Requirements: Lab coats, gloves, and goggles for handling thionyl chloride or sulfonating agents.
- Fume Hoods: Mandatory for volatile intermediates (e.g., acid chlorides).
- SDS Compliance: Follow hazard guidelines for lachrymators (e.g., tert-butyl ester byproducts ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
